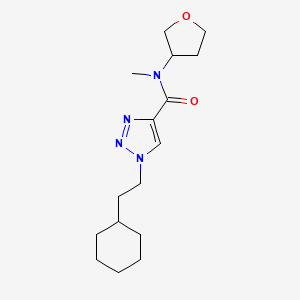![molecular formula C15H12N4O B5956981 N'-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B5956981.png)
N'-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]BENZOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]BENZOHYDRAZIDE is a compound that belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-C=N-NH-)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between benzohydrazide and an appropriate aldehyde or ketone. One common method involves the reaction of benzohydrazide with 2-formyl-1H-benzimidazole under reflux conditions in ethanol. The reaction mixture is usually heated for several hours until the desired product precipitates out .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]BENZOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial methods may employ continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole oxides, while reduction could produce hydrazine derivatives.
Applications De Recherche Scientifique
N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]BENZOHYDRAZIDE has been studied for various scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Biology: The compound exhibits potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Research has shown its potential as an anti-inflammatory and antimicrobial agent.
Industry: It can be used in the development of corrosion inhibitors for metals.
Mécanisme D'action
The mechanism of action of N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound’s hydrazone group can form stable complexes with metal ions, which is crucial for its role as a corrosion inhibitor. Additionally, its ability to donate and accept electrons makes it effective in redox reactions, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(1-methyl-1H-1,3-benzodiazol-2-yl)methylidene]benzohydrazide
- N’-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide
Uniqueness
N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its versatile reactivity make it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
N-[(E)-1H-benzimidazol-2-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(11-6-2-1-3-7-11)19-16-10-14-17-12-8-4-5-9-13(12)18-14/h1-10H,(H,17,18)(H,19,20)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAXHYMMDDZVBN-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-phenyl-N-{[1-(8-quinolinylmethyl)-3-piperidinyl]methyl}methanesulfonamide](/img/structure/B5956900.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-2-pyrazinecarboxamide](/img/structure/B5956903.png)

![1,1-dicyclopropyl-N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5956911.png)

![N-(3,5-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5956930.png)
![(5-Bromothiophen-2-yl)-[2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazol-1-yl]methanone;dihydrobromide](/img/structure/B5956941.png)

![2-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5956948.png)
![N-{2-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}acetamide](/img/structure/B5956955.png)
![1-[[[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]methyl]cyclohexan-1-ol](/img/structure/B5956966.png)
![2-[(6-methyl-2-pyridinyl)carbonyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5956973.png)
![4-(5-{[(4-nitrophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5956988.png)
![N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2,2-diphenylcyclopropane-1-carbohydrazide](/img/structure/B5956993.png)
